molecular formula C13H13NO2 B6274664 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 92028-89-2

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6274664
CAS No.: 92028-89-2
M. Wt: 215.2
InChI Key:
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Description

1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 92028-89-2 . It has a molecular weight of 215.25 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C13H13NO2/c1-10-12(13(15)16)7-8-14(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) .


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For example, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can be completed in a highly regioselective manner to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.25 .

Safety and Hazards

The safety information for 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid involves the condensation of benzaldehyde with methyl acetoacetate to form 1-benzyl-2-methyl-1,3-dioxolane-4-carboxylic acid, which is then cyclized to form 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid.", "Starting Materials": [ "Benzaldehyde", "Methyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of benzaldehyde in 50 mL of absolute ethanol and add 8.0 g of sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 10.0 g of methyl acetoacetate to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add 20 mL of acetic acid to the reaction mixture and heat under reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add 50 mL of water. Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-benzyl-2-methyl-1,3-dioxolane-4-carboxylic acid as a yellow solid.", "Step 6: Dissolve 1-benzyl-2-methyl-1,3-dioxolane-4-carboxylic acid in 50 mL of ethanol and add 5.0 g of sodium bicarbonate. Heat the mixture under reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate.", "Step 8: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid as a white solid." ] }

92028-89-2

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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